molecular formula C21H24O7 B3419318 (+)-Orobanchyl acetate CAS No. 1413843-71-6

(+)-Orobanchyl acetate

Cat. No. B3419318
M. Wt: 388.4 g/mol
InChI Key: DLRIUVHQJRZTMZ-CQMYTRALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(+)-Orobanchyl acetate” is a natural strigolactone . It is a germination stimulant for root parasitic plants . The CAS number for this compound is 1413843-71-6 .


Molecular Structure Analysis

The genuine structure of orobanchol, from which “(+)-Orobanchyl acetate” is derived, was elucidated following a decade-long controversy . This ultimately facilitated the understanding of the importance of strigolactone stereochemistry in seed germination .


Chemical Reactions Analysis

The metabolic pathways downstream of orobanchol were analyzed using substrate feeding experiments . Prohexadione, an inhibitor of 2-oxoglutarate-dependent dioxygenases (DOX), inhibits the conversion of orobanchol to medicaol in barrel medic . The DOX inhibitor also reduced the formation of fabacyl acetate and fabacol, a precursor of fabacyl acetate, in pea .


Physical And Chemical Properties Analysis

The molecular weight of “(+)-Orobanchyl acetate” is 388.41, and its molecular formula is C21H24O7 .

Future Directions

While the biosynthetic pathway leading to orobanchol production has been elucidated, the biosynthetic pathways of the orobanchol derivatives, such as “(+)-Orobanchyl acetate”, have not yet been fully elucidated . Future research could focus on elucidating these pathways to enhance our understanding of the structural diversity of strigolactones .

properties

IUPAC Name

[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRIUVHQJRZTMZ-CQMYTRALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Orobanchyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Orobanchyl acetate
Reactant of Route 2
(+)-Orobanchyl acetate
Reactant of Route 3
Reactant of Route 3
(+)-Orobanchyl acetate
Reactant of Route 4
Reactant of Route 4
(+)-Orobanchyl acetate
Reactant of Route 5
(+)-Orobanchyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(+)-Orobanchyl acetate

Citations

For This Compound
336
Citations
X Xie, K Yoneyama, D Kusumoto, Y Yamada, T Yokota… - Phytochemistry, 2008 - Elsevier
… In this paper we describe the isolation and identification of orobanchyl acetate (3), a novel germination stimulant for root parasitic plants from red clover (Ttrifolium pratense) root …
Number of citations: 128 www.sciencedirect.com
X Xie, K Yoneyama, Y Harada, N Fusegi, Y Yamada… - Phytochemistry, 2009 - Elsevier
… The 30–50% EtOAc fractions, which were found to contain 1 and orobanchyl acetate (3) by LC–… These data indicated that 1 has a structure either similar to orobanchyl acetate (3) or its …
Number of citations: 81 www.sciencedirect.com
X Xie, K Yoneyama, J Kurita, Y Harada… - Bioscience …, 2009 - Taylor & Francis
… be either oxoorobanchyl acetate or hydroxy-didehydro-orobanchyl acetate, or its isomer. … in compound 3, as compared to those in orobanchyl acetate (1), clearly indicated that one of …
Number of citations: 56 www.tandfonline.com
P Khetkam, X Xie, T Kisugi, HI Kim… - Journal of Pesticide …, 2014 - jstage.jst.go.jp
… , 7-oxoorobanchyl acetate, orobanchol, orobanchyl acetate, and 4-deoxyorobanchol. Two novel … minor were comparable to those of orobanchyl acetate and 7-oxoorobanchyl acetate. By …
Number of citations: 11 www.jstage.jst.go.jp
X Xie, K Yoneyama, T Kisugi, K Uchida, S Ito… - Molecular plant, 2013 - cell.com
… found to contain an isomer of orobanchyl acetate and orobanchyl acetate, respectively, by LC–… –1 to give pure orobanchyl acetate (5, R = Ac, 0.26 mg, Rt 28.6 min, detection at 242 nm). …
Number of citations: 173 www.cell.com
K Yoneyama, X Xie, H Sekimoto, Y Takeuchi… - New …, 2008 - Wiley Online Library
… 3a, the ion intensity in the channel for orobanchyl acetate (1.95 × 10 7 ) was 100-fold larger … those of orobanchyl acetate and 5-deoxystrigol, the amounts of orobanchyl acetate would be …
Number of citations: 337 nph.onlinelibrary.wiley.com
X Xie - Journal of Pesticide Science, 2016 - jstage.jst.go.jp
… We identified orobanchol, orobanchyl acetate and 4DO from rice root exudates. Orobanchol-type SLs such as 4DO were detected in root exudates of bright yellow tobacco cultivar …
Number of citations: 81 www.jstage.jst.go.jp
K Ueno, S Nomura, S Muranaka… - Journal of agricultural …, 2011 - ACS Publications
… compound 12 was 2′-epi-orobanchyl acetate. Compound 12 and authentic 2′-epi… orobanchyl acetate were eluted at 13.2 min, whereas orobanchyl acetate, 4-epi-orobanchyl acetate…
Number of citations: 87 pubs.acs.org
I Trabelsi, K Yoneyama, Z Abbes, M Amri, X Xie… - South African Journal of …, 2017 - Elsevier
… of three SLs, orobanchol, orobanchyl acetate, and a novel SL … The amounts of orobanchol and orobanchyl acetate exuded … higher than that of orobanchyl acetate. Other mechanisms, …
Number of citations: 36 www.sciencedirect.com
K Ueno, Y Sugimoto, B Zwanenburg - Phytochemistry Reviews, 2015 - Springer
… the genuine structure of the germination stimulant is not orobanchyl acetate but its stereoisomer ent-2′-epi-orobanchyl acetate. Accordingly, the structure of natural orobanchol was …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.